gamma-Propanol

Beschreibung

Contextualization of Phenolic Antioxidants in Polymer and Material Science

The primary function of phenolic antioxidants is to interrupt the auto-oxidation cycle of polymers. vinatiorganics.com This cycle is a free-radical chain reaction where hydroperoxides are formed and subsequently decompose, leading to the generation of more free radicals that propagate the degradation process. Hindered phenolic antioxidants, a specific and highly effective subset of phenolic antioxidants, are characterized by the presence of bulky alkyl groups (typically tert-butyl groups) at the ortho positions to the hydroxyl group on the phenol (B47542) ring. vinatiorganics.comnih.gov This steric hindrance plays a crucial role in their antioxidant activity. vinatiorganics.com

The mechanism of action for hindered phenolic antioxidants involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the chain reaction. partinchem.com The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it less reactive and less likely to initiate new degradation chains. partinchem.com Due to their effectiveness, hindered phenolic antioxidants are incorporated into a vast array of polymeric materials, including polyolefins (polyethylene, polypropylene), styrenic polymers, elastomers, and engineering plastics. amfine.com They are often used in combination with other types of stabilizers, such as phosphites and thioesters (secondary antioxidants), to achieve a synergistic protective effect. amfine.com

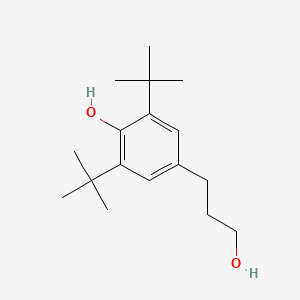

Historical Development and Nomenclature of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-propanol (gamma-Propanol, CAS 36294-23-2)

The development of hindered phenolic antioxidants can be traced back to the mid-20th century, with a growing need to enhance the durability and performance of newly developed synthetic polymers. The core structure of many of these antioxidants is based on 2,6-di-tert-butylphenol (B90309). Over the years, various derivatives have been synthesized to improve properties such as volatility, compatibility with different polymer matrices, and long-term stability.

One such derivative is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-propanol, which is the focus of this article. This compound is also commonly referred to by the trivial name this compound. Its Chemical Abstracts Service (CAS) Registry Number is 36294-23-2. nih.govchemicalbook.com The synthesis of this compound and its derivatives is often achieved through reactions such as the Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol, followed by further chemical modifications. google.comnih.gov For instance, a method for synthesizing 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol (B110389) involves the substitution of 1,3-propanediol (B51772). prepchem.com

The nomenclature of this compound can be varied, reflecting its chemical structure. Below is a table summarizing its key identifiers.

| Identifier Type | Value |

| IUPAC Name | 2,6-ditert-butyl-4-(3-hydroxypropyl)phenol nih.gov |

| CAS Number | 36294-23-2 nih.govchemicalbook.com |

| Molecular Formula | C17H28O2 nih.gov |

| Common Synonyms | This compound, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-propanol, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol nih.gov |

The following table outlines some of the key physicochemical properties of this compound.

| Property | Value |

| Molar Mass | 264.4 g/mol nih.gov |

| Melting Point | 67.5 to 69 °C prepchem.com |

| Boiling Point | 135-140 °C at 0.15 mm Hg prepchem.com |

| Appearance | Pale yellow oil that can crystallize on standing prepchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNPYLYIYBHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189829 | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36294-23-2 | |

| Record name | gamma-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for Carbon-Carbon Bond Formation in Phenolic Propanol (B110389) Derivatives

The construction of the propanol chain onto a phenolic core is a key step in synthesizing these derivatives. Various strategies have been developed to achieve this, often involving the formation of new carbon-carbon bonds.

Reduction Pathways of Carboxylic Acid Esters to Alcohols (e.g., Lithium Aluminum Hydride Reduction)

A common approach to synthesizing alcohols from carboxylic acid derivatives is through reduction. Lithium aluminum hydride (LiAlH), a potent reducing agent, is highly effective in converting carboxylic acid esters to primary alcohols. This method is applicable to phenolic esters, where the ester group can be reduced to a primary alcohol without affecting the phenolic hydroxyl group under carefully controlled conditions. Borane (BH) complexes, such as BH·THF or BH·DMS, also offer a milder alternative for reducing carboxylic acids and their esters to primary alcohols, often with good chemoselectivity, tolerating other functional groups like esters, nitro groups, and halogens organic-chemistry.orgresearchgate.netrsc.org.

Example Reaction: Reduction of a 3-(hydroxyphenyl)propanoic acid ester with LiAlH in an ethereal solvent (e.g., diethyl ether or THF) would yield the corresponding 3-(hydroxyphenyl)propan-1-ol.

Direct Alkylation Reactions of Hindered Phenols (e.g., Allyl Alcohol Condensation)

Direct alkylation of phenols offers a straightforward route to C-O or C-C bond formation. While direct alkylation of phenols with allyl alcohol typically leads to O-alkylation (forming allyl aryl ethers), modifications and specific catalytic systems can promote C-alkylation. Transition metal catalysis, particularly using palladium, has shown promise in the direct C-H alkylation of phenols with primary alcohols, including allyl alcohols, often favoring ortho-alkylation and yielding products in high yields. These reactions can proceed via de-aromatization/re-aromatization pathways or Friedel-Crafts-type mechanisms, depending on the catalyst and conditions rsc.orgrsc.orgnih.gov. For instance, TsOH-catalyzed dehydroxylative cross-coupling of phenols with alcohols, including allyl alcohols, has been developed for regioselective para-alkylation, producing valuable propofol (B549288) derivatives rsc.org.

Example Reaction: Palladium-catalyzed ortho-alkylation of a phenol (B47542) with allyl alcohol could potentially form a propanol derivative attached to the aromatic ring.

Mechanistic Studies of Michael Addition and Subsequent Rearrangement in Analogous Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or related species, is a powerful tool for C-C bond formation. In the context of phenolic propanol synthesis, Michael addition reactions can be employed to build the carbon backbone, which is subsequently modified. For example, Michael addition to phenolic enones followed by reduction could lead to propanol functionalities. Mechanistic studies in analogous systems, often involving electron-rich aromatic compounds, reveal pathways that may involve rearrangements or tandem reactions to construct complex phenolic alcohol structures researchgate.netmdpi.commdpi.com.

Example Reaction: The Michael addition of a stabilized carbanion to a phenolic α,β-unsaturated ketone, followed by reduction of the ketone and any remaining unsaturation, could construct a phenolic propanol derivative.

Catalytic Systems and Their Role in Synthetic Efficiency

Catalysis is central to enhancing the efficiency, selectivity, and sustainability of synthetic routes. Transition metal catalysts, such as palladium, rhodium, and gold, are widely used for C-H activation, cross-coupling reactions, and alkylations of phenols rsc.orgresearchgate.netmdpi.com. Organocatalysts, like thiourea (B124793) derivatives, have also been employed for asymmetric Michael additions, offering enantioselective control mdpi.com. Biocatalysts, including lipases and yeast biomass, are gaining traction for esterification and transesterification reactions, demonstrating potential for synthesizing phenolic esters and alcohols under mild, environmentally friendly conditions mdpi.comresearchgate.netmdpi.comnih.govtuhh.de. Microwave irradiation, often in conjunction with catalysts or solid-supported reagents, significantly accelerates reaction rates and improves yields for various phenol functionalizations, including ether synthesis and acylation tsijournals.comacs.orgkoreascience.krcyf-kr.edu.plnih.govrasayanjournal.co.inunlp.edu.arresearchgate.net.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing yields and selectivity. For instance, the choice of solvent can significantly impact reaction outcomes, as seen in Mitsunobu reactions of bulky phenols where weaker solvents like diethyl ether improved yields compared to THF sdstate.edu. Microwave irradiation has proven effective in reducing reaction times from hours to minutes, often leading to higher yields and purity tsijournals.comacs.orgkoreascience.krcyf-kr.edu.pl. Strategies like using specific bases (e.g., KCO), phase-transfer catalysts (PTCs), or carefully controlling the stoichiometry of reagents are employed to enhance efficiency. For example, optimizing base concentration and solvent in the reaction of phenols with propargyl bromide led to improved yields plos.org.

Principles of Green Chemistry in the Synthesis of Phenolic Alcohols

The principles of green chemistry are increasingly integrated into synthetic strategies for phenolic alcohols. This includes the use of microwave irradiation, solvent-free conditions, and reusable or non-toxic catalysts. Microwave-assisted synthesis, as mentioned, offers reduced reaction times and energy consumption tsijournals.comacs.orgkoreascience.krcyf-kr.edu.plnih.govrasayanjournal.co.inunlp.edu.ar. Solvent-free reactions, often facilitated by solid catalysts or microwave heating, minimize waste generation and simplify work-up procedures cyf-kr.edu.plunlp.edu.arresearchgate.netresearchgate.netrsc.org. Biocatalysis represents another green approach, utilizing enzymes or whole-cell systems to perform transformations under mild, aqueous conditions, often with high selectivity and reduced by-product formation mdpi.comresearchgate.netmdpi.comnih.govtuhh.de. Atom economy is also a consideration, favoring reactions that incorporate most of the starting material atoms into the final product.

Table 1: Representative Reaction Conditions and Yields in Phenolic Propanol Derivative Synthesis

| Reaction Type | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| O-Alkylation of Phenols with Propargyl Bromide | Phenol, Propargyl Bromide, KCO | Acetone | Room Temp. | 16 h | 76 | plos.org |

| Mitsunobu Reaction of Hindered Phenols | Hindered Phenol, Primary Alcohol, PPh, DEAD | Diethyl Ether | Varies | Varies | 30-40 | sdstate.edu |

| Microwave-Assisted Acylation of Phenols | Phenol, Acetic Anhydride | Neat | 200 | 45 min | >90 | acs.org |

| Phenol Alkylation with 1-Propanol (TiO-A catalyst) | Phenol, 1-Propanol | Toluene | 300 | 16 h | 67 (78% selectivity to superlinear) | nih.gov |

| TsOH-catalyzed Alkylation of Phenols with Alcohols | Phenol, Allyl Alcohol | None | Mild | Varies | Excellent | rsc.org |

| Biocatalytic Esterification | 3-Phenylpropanoic Acid, Ethanol, Y. lipolytica | Isooctane | 37 | 24 h | 95 | mdpi.com |

| Synthesis of β-amino alcohol derivatives | Phenol, Epichlorohydrin, Amine, PTC, Lipase | Varies | 55 | 4 h | 87 | researchgate.net |

Note: Yields and conditions are representative and may vary based on specific substrates and experimental details.

Compound List:

1-Propanol

3-Phenylpropan-1-ol

Guaiacol

3-(hydroxyphenyl)propan-1-ol

3-phenoxypropan-1-ol

Salicylic acid

4-vinylguaiacol

Propofol

Vanillin

4-hydroxybenzaldehyde (B117250)

4-(2-hydroxyethoxy)-3-methoxybenzaldehyde (B1306406)

Tyrosol

3-(4-hydroxyphenyl)propanoic acid

3-phenylpropanoic acid

Chemical Reactivity and Derivatization Pathways

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the propyl side chain is a key site for a variety of chemical transformations typical of alkanols. inchem.orgwikipedia.org These reactions allow for the conversion of gamma-propanol into a range of derivatives with different functional groups, which can serve as intermediates for more complex molecules.

Key reactions include:

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. chemguide.co.uk Mild oxidation, for instance using pyridinium (B92312) chlorochromate (PCC), yields 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanal. Stronger oxidizing agents, such as potassium dichromate in an acidic medium, will further oxidize the intermediate aldehyde to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. wikipedia.orgchemguide.co.uk This carboxylic acid derivative is a crucial precursor for many large-molecule antioxidants. chemicalbook.com

Esterification: In the presence of an acid catalyst, this compound readily reacts with carboxylic acids and their derivatives (like acid chlorides or anhydrides) to form esters. wikipedia.orglaballey.com This reaction is fundamental to creating ester-linked antioxidant molecules.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to produce an alkyl halide. Reaction with phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) can yield the corresponding propyl chloride, while reagents like phosphorus and iodine can produce the propyl iodide. wikipedia.orglibretexts.org These halogenated intermediates are susceptible to nucleophilic substitution, opening pathways to introduce other functional groups.

| Reaction Type | Typical Reagent(s) | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanal |

| Strong Oxidation | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid (-COOH) | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid |

| Esterification | R-COOH / H⁺ catalyst | Ester (-COOR) | Alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |

| Halogenation | PCl₃ or SOCl₂ | Alkyl Chloride (-Cl) | 1-Chloro-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propane |

Reactions of the Hindered Phenolic Moiety

The 2,6-di-tert-butylphenol (B90309) structure is the source of the compound's primary antioxidant activity. vinatiorganics.com The bulky tert-butyl groups ortho to the hydroxyl group create significant steric hindrance. rsc.org This steric crowding has two major effects: it protects the hydroxyl group from certain reactions and, more importantly, it stabilizes the phenoxyl radical formed during the antioxidant cycle. rsc.orgmdpi.com

The principal reaction of this moiety is as a radical scavenger. vinatiorganics.com Hindered phenols function by donating the hydrogen atom from the phenolic hydroxyl group to neutralize highly reactive free radicals, such as peroxy radicals (ROO•), which are key intermediates in oxidative degradation processes. vinatiorganics.comamfine.com This hydrogen atom transfer terminates the radical chain reaction. vinatiorganics.com The resulting hindered phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring and the steric shielding from the tert-butyl groups, which prevents it from initiating new oxidation chains. rsc.orgphantomplastics.com

| Step | Process | Reactants | Products |

|---|---|---|---|

| 1 | Chain Initiation (Oxidation) | Organic Substrate (R-H) + Initiator | Alkyl Radical (R•) |

| 2 | Chain Propagation | R• + O₂ | Peroxy Radical (ROO•) |

| 3 | Radical Scavenging (Inhibition) | ROO• + Ar-OH (this compound) | ROOH + Ar-O• (Stabilized Phenoxyl Radical) |

| 4 | Chain Termination | Ar-O• + ROO• or Ar-O• + Ar-O• | Non-radical products |

Synthesis of Advanced Antioxidant Derivatives

This compound is a valuable precursor for synthesizing larger, more complex antioxidants with enhanced performance characteristics such as lower volatility and improved compatibility with polymer matrices.

A common strategy to create high-molecular-weight antioxidants involves the esterification of a hindered phenol derivative with a polyol core, such as pentaerythritol (B129877). google.comresearchgate.net While this compound itself can be esterified, it is more commonly used as a starting material for the necessary carboxylic acid intermediate.

The synthetic pathway typically involves:

Oxidation: this compound is first oxidized to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, as described in section 3.1. chemicalbook.com

Activation (Optional): The propanoic acid may be converted to a more reactive intermediate, such as its methyl ester, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. tcichemicals.comresearchgate.net This intermediate is a key building block for many commercial antioxidants. researchgate.net

Transesterification: The methyl ester (or the acid itself) is then reacted with a polyol like pentaerythritol in a transesterification reaction, typically under vacuum and at high temperatures with a basic catalyst. chemicalbook.comgoogle.com This attaches four hindered phenol moieties to the central pentaerythritol core, resulting in a large, highly effective antioxidant known commercially as Antioxidant 1010. google.comgoogle.com

Phosphite (B83602) antioxidants function as secondary antioxidants, working synergistically with primary hindered phenol antioxidants. amfine.comnih.gov They act by decomposing hydroperoxides (ROOH), which are formed when hindered phenols scavenge radicals, into non-radical products, thus preventing further degradation. nih.gov this compound can be used to synthesize hybrid molecules that contain both a hindered phenol and a phosphite group, or it can be used to create simple phosphite esters.

A general synthesis involves the reaction of the primary alcohol group of this compound with a phosphorus source, most commonly phosphorus trichloride (PCl₃). nih.govnih.gov The reaction proceeds via nucleophilic substitution at the phosphorus atom. nih.gov By controlling the stoichiometry, various phosphite esters can be formed. For example, reacting three equivalents of this compound with one equivalent of PCl₃ in the presence of a base (to neutralize the HCl byproduct) would yield tris(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) phosphite. These resulting compounds combine the radical-scavenging ability of the hindered phenol with the hydroperoxide-decomposing function of the phosphite.

Role as an Intermediate in Multi-Component Chemical Syntheses

The bifunctional nature of this compound makes it a versatile intermediate for introducing the sterically hindered phenol moiety into a wide array of complex molecules beyond traditional antioxidants. The distinct reactivity of the primary alcohol and the phenolic hydroxyl allows for orthogonal chemical strategies.

The primary alcohol can be transformed into various functional groups—such as halides, azides, amines, or aldehydes—which can then participate in a range of coupling and ligation reactions. For instance:

Conversion of the alcohol to an azide (B81097) allows for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling the covalent attachment of the antioxidant group to polymers, surfaces, or biomolecules.

Transformation into an amine (via the alkyl halide) allows for amide bond formation, linking the hindered phenol to peptides or other amine-reactive scaffolds.

The aldehyde, formed via mild oxidation, can be used in reductive amination or Wittig-type reactions to build more complex carbon skeletons.

This synthetic versatility allows for the design of specialized molecules where the robust antioxidant properties of the 3,5-di-tert-butyl-4-hydroxyphenyl group are integrated into materials for targeted applications, including advanced polymers, lubricants, and potentially bioactive compounds. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Systematic Name / Common Name |

|---|---|

| This compound | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-propanol |

| Pyridinium chlorochromate | PCC |

| Potassium dichromate | K₂Cr₂O₇ |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanal | - |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | - |

| Phosphorus trichloride | PCl₃ |

| Thionyl chloride | SOCl₂ |

| Pentaerythritol | 2,2-Bis(hydroxymethyl)1,3-propanediol |

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | - |

| Antioxidant 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |

| Tris(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) phosphite | - |

Structural Elucidation and Spectroscopic Principles

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For propanol (B110389) isomers, ¹H, ¹³C, and ³¹P NMR (for derivatives) provide a complete picture of the atomic connectivity.

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers, and their proximity to other protons. The spectra of propan-1-ol and propan-2-ol are clearly distinguishable.

Propan-1-ol (CH₃CH₂CH₂OH): The spectrum of propan-1-ol displays four distinct signals corresponding to the four unique proton environments. oxinst.com

The methyl (CH₃) protons appear as a triplet around 0.94 ppm. The signal is split into a triplet by the two adjacent protons on the central carbon (n+1 = 2+1 = 3). oxinst.com

The central methylene (B1212753) (CH₂) protons are the most complex, appearing as a sextet around 1.57 ppm. This signal is split by both the methyl protons (3) and the methylene protons (2) adjacent to the oxygen (n+1 = 3+2+1 = 6). oxinst.com

The methylene (CH₂) protons bonded to the oxygen atom are deshielded and appear as a triplet at approximately 3.58 ppm. sjtu.edu.cn

The hydroxyl (OH) proton typically appears as a broad singlet around 2.26 ppm. Its splitting is often not observed due to rapid proton exchange with trace amounts of acid or water. sjtu.edu.cn

Propan-2-ol ((CH₃)₂CHOH): The spectrum for propan-2-ol is simpler due to molecular symmetry, showing three distinct signals. huji.ac.il

The six protons of the two equivalent methyl (CH₃) groups appear as a doublet around 1.20 ppm, split by the single proton on the central carbon (n+1 = 1+1 = 2). huji.ac.il

The single methine (CH) proton gives a septet at approximately 4.01 ppm, split by the six protons of the two adjacent methyl groups (n+1 = 6+1 = 7). huji.ac.il

The hydroxyl (OH) proton appears as a singlet around 2.16 ppm, for reasons similar to those for propan-1-ol. huji.ac.il

| Compound | Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration Ratio |

|---|---|---|---|---|

| Propan-1-ol | CH₃– | 0.94 | Triplet | 3 |

| –CH₂–CH₂OH | 1.57 | Sextet | 2 | |

| –CH₂–OH | 3.58 | Triplet | 2 | |

| –OH | 2.26 | Singlet (broad) | 1 | |

| Propan-2-ol | (CH₃)₂– | 1.20 | Doublet | 6 |

| –CH(OH)– | 4.01 | Septet | 1 | |

| –OH | 2.16 | Singlet (broad) | 1 |

¹³C NMR spectroscopy identifies the number of non-equivalent carbon environments in a molecule.

Propan-1-ol (CH₃CH₂CH₂OH): The spectrum shows three distinct signals, confirming the presence of three unique carbon environments. spectrabase.com The carbon atom attached to the electronegative oxygen (C-OH) is the most deshielded, appearing furthest downfield at approximately 64.7 ppm. The central CH₂ carbon appears around 25.9 ppm, and the terminal CH₃ carbon is the most shielded, appearing at about 10.6 ppm. spectrabase.com

Propan-2-ol ((CH₃)₂CHOH): Due to its symmetry, propan-2-ol exhibits only two signals in its ¹³C NMR spectrum. mdpi.com The two methyl (CH₃) carbons are chemically equivalent and produce a single peak around 25.5 ppm. The carbon atom bonded to the hydroxyl group (CH-OH) is deshielded and appears at approximately 64.3 ppm. mdpi.com

| Compound | Carbon Environment | Approx. Chemical Shift (δ, ppm) |

|---|---|---|

| Propan-1-ol | CH₃– | 10.6 |

| –CH₂–CH₂OH | 25.9 | |

| –CH₂–OH | 64.7 | |

| Propan-2-ol | (CH₃)₂– | 25.5 |

| –CH(OH)– | 64.3 |

³¹P NMR is a powerful technique for characterizing organophosphorus compounds. oxinst.com When propan-1-ol or propan-2-ol are reacted to form phosphite (B83602) esters, such as tri-n-propyl phosphite (P(OCH₂CH₂CH₃)₃) or triisopropyl phosphite (P(OCH(CH₃)₂)₃), the resulting compounds can be analyzed by ³¹P NMR. This technique is highly sensitive, with a wide chemical shift range that allows for clear distinction between different phosphorus environments. researchgate.net

Trialkyl phosphites P(OR)₃ typically exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. For example, triisopropyl phosphite shows a chemical shift of approximately +139 ppm relative to the standard (85% H₃PO₄). The specific chemical shift is sensitive to the alkyl groups attached to the oxygen atoms, making ³¹P NMR an excellent tool for confirming the formation of such derivatives.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The two isomers of propanol have the same molecular weight (60.1 g/mol ), so their molecular ion peak ([M]⁺) appears at m/z = 60. However, their fragmentation patterns upon ionization are distinct, allowing for unambiguous identification.

Propan-1-ol: The mass spectrum of propan-1-ol is characterized by a base peak (the most abundant ion) at m/z = 31. This prominent fragment corresponds to the [CH₂OH]⁺ ion, formed by the cleavage of the bond between the first and second carbon atoms (α-cleavage). Another significant peak is seen at m/z = 59, resulting from the loss of a hydrogen atom.

Propan-2-ol: The mass spectrum of propan-2-ol shows a different fragmentation pattern. Its base peak is at m/z = 45. This ion, [CH(OH)CH₃]⁺, is formed by the loss of a methyl group (CH₃•), which is a characteristic α-cleavage for secondary alcohols. The molecular ion peak at m/z = 60 is often very small or absent, indicating its instability compared to that of propan-1-ol.

| Compound | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Identity of Base Peak Fragment |

|---|---|---|---|

| Propan-1-ol | 60 | 31 | [CH₂OH]⁺ |

| Propan-2-ol | 60 (often weak/absent) | 45 | [CH(OH)CH₃]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Both propanol isomers share the same functional groups (hydroxyl and alkyl), so their spectra exhibit similar characteristic absorptions.

O–H Stretch: The most prominent feature in the FT-IR spectrum of an alcohol is a strong, broad absorption band in the region of 3500–3200 cm⁻¹. researchgate.net This band is due to the stretching vibration of the O–H bond. The broadening is a result of intermolecular hydrogen bonding between alcohol molecules. researchgate.net

C–H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are characteristic of C–H stretching vibrations within the alkyl groups. researchgate.net

C–O Stretch: The C–O stretching vibration provides a key distinction. For propan-1-ol (a primary alcohol), this absorption appears around 1075–1050 cm⁻¹. For propan-2-ol (a secondary alcohol), the C–O stretch occurs at a slightly higher wavenumber, typically around 1130-1120 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bending vibrations unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O–H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C–H Stretch (sp³) | 3000 - 2850 | Strong, Sharp |

| C–O Stretch (Propan-1-ol) | ~1066 | Strong |

| C–O Stretch (Propan-2-ol) | ~1125 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which atomic positions, bond lengths, and bond angles can be determined with high precision.

However, applying this technique to simple, low-molecular-weight liquids like propanol presents a significant challenge, as they are not crystalline at room temperature and pressure. Growing a suitable single crystal requires cryogenic techniques to solidify the sample. Furthermore, the molecular packing in the solid state can be complex. Studies on liquid propanol have utilized large-angle X-ray scattering (LAXS) to investigate the intermolecular structure, revealing information about hydrogen-bonded chains and molecular conformations in the liquid phase.

For more definitive crystallographic analysis, propanol is often studied as a derivative that is more readily crystallized. For example, metal complexes incorporating propanol as a ligand or co-crystals formed with other molecules can provide a solid-state matrix suitable for X-ray diffraction. This indirect approach allows for the precise measurement of the propanol molecule's geometry as it exists within a stable crystal lattice.

Principles of Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of analytical chemistry, providing the fundamental elemental composition of a compound. azom.comwikipedia.org This process is quantitative, determining the mass percentage of each element within a sample. wikipedia.org For organic compounds, this almost invariably refers to CHNSO analysis, which quantifies the amounts of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O). azom.comvelp.com The resulting data is crucial for verifying the empirical formula of a newly synthesized compound or confirming the identity and purity of a known substance like gamma-Propanol. wikipedia.org

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis. azom.comvelp.com This technique involves burning a small, precisely weighed sample in an oxygen-rich environment at high temperatures (e.g., 1150°C). universallab.org The combustion process breaks the compound down, converting its constituent elements into simple gaseous products. velp.comlibretexts.org For a compound such as this compound, which consists of carbon, hydrogen, and oxygen, the products of complete combustion are carbon dioxide (CO₂) and water (H₂O). libretexts.org

These gaseous products are then passed through a series of detectors or absorbent traps. azom.comuniversallab.org The mass of CO₂ and H₂O produced is meticulously measured. libretexts.org From this data, the mass and percentage of carbon and hydrogen in the original sample can be calculated. khanacademy.orgtutorchase.com The percentage of oxygen is typically determined by difference, by subtracting the calculated percentages of carbon and hydrogen from 100%.

The primary goal of this analysis is to compare the experimentally determined elemental percentages with the theoretical values calculated from the compound's proposed molecular formula. gauthmath.com For this compound, with the molecular formula C₃H₈O, the theoretical composition can be calculated using the molar mass of the compound (60.095 g/mol ) and the atomic weights of its constituent elements. webqc.orgnist.govdocbrown.info

A close correlation between the experimental and theoretical values, typically within an accepted deviation of 0.3%, verifies the empirical formula of the sample. wikipedia.org The empirical formula represents the simplest whole-number ratio of atoms in the compound. tutorchase.comcrunchchemistry.co.uk For propanol, the empirical formula is the same as its molecular formula, C₃H₈O. gauthmath.com

Detailed Research Findings

To illustrate the application of elemental analysis for the compositional verification of a C₃H₈O compound, consider the following hypothetical research data. A sample identified as this compound was subjected to combustion analysis to confirm its elemental composition against the theoretical values.

The theoretical percentages are calculated as follows:

Carbon (C): (3 * 12.011 g/mol ) / 60.095 g/mol * 100% = 59.96%

Hydrogen (H): (8 * 1.008 g/mol ) / 60.095 g/mol * 100% = 13.42%

Oxygen (O): (1 * 15.999 g/mol ) / 60.095 g/mol * 100% = 26.62%

Experimental results from the combustion analysis of a 25.50 mg sample yielded the data presented in the table below.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₃H₈O)

| Element | Theoretical Mass Percent (%) | Experimental Mass Percent (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 59.96 | 59.81 | -0.15 |

| Hydrogen (H) | 13.42 | 13.51 | +0.09 |

| Oxygen (O) | 26.62 | 26.68 | +0.06 |

The experimental findings show a mass percentage for Carbon of 59.81%, Hydrogen at 13.51%, and Oxygen at 26.68%. The deviations from the theoretical values are all well within the acceptable tolerance of ±0.3%, thus verifying the empirical formula of the sample as C₃H₈O.

Table 2: List of Compound Names

| Compound Name |

|---|

| Carbon |

| Carbon Dioxide |

| This compound |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Sulfur |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical methods are essential for predicting molecular properties from the most fundamental information: the location of nuclei and the number of electrons. psu.edu These ab initio calculations can yield highly accurate data on molecular energies, electronic charge distributions, dipole moments, and vibrational frequencies. psu.edufz-juelich.de

Density Functional Theory (DFT) is a prominent method used for these calculations. For instance, studies have employed DFT with functionals like B3LYP and M06-2X and the 6-311++G** basis set to predict partition coefficients, which are related to the Gibbs free energy of transfer between solvents like water and propan-1-ol. ub.edumdpi.comub.edu Such calculations involve optimizing the molecular geometry and computing harmonic vibrational frequencies to determine thermochemical values at standard conditions. ub.edu These theoretical approaches provide a framework for understanding the electronic characteristics that govern the behavior of propan-1-ol.

Table 1: Computed Molecular Properties of Propan-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₈O | nih.govnist.gov |

| Molecular Weight | 60.0950 g/mol | nist.gov |

| IUPAC Name | propan-1-ol | nih.gov |

| XLogP3 | 0.3 | nih.gov |

| Polar Surface Area | 20.2 Ų | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The primary intermolecular forces in propan-1-ol are hydrogen bonds, which arise from its hydroxyl (-OH) group, followed by dipole-dipole interactions and weaker London dispersion forces. quora.com MD simulations have shown that temperature and pressure significantly impact the self-diffusion coefficients and structural properties of alcohols, with temperature having a more pronounced effect. rsc.org

Propan-1-ol has five distinct conformers: Ga, Gg, Gg', Aa, and Ag. arxiv.org Conformational analysis of infrared (IR) absorption spectra, supported by theoretical calculations, has revealed that the conformational composition differs between the gaseous state and when isolated in a low-temperature argon matrix. arxiv.org In gaseous propan-1-ol, conformers with a gauche C-C bond orientation (Gt, Gg, and Gg') are dominant. arxiv.org In contrast, within an argon matrix, the most energetically favorable trans form (Tg conformer) prevails. arxiv.org This highlights the influence of the environment on molecular conformation. researchgate.net

Table 2: Conformers of n-Propanol

| Conformer Name | Description |

|---|---|

| Ga | One of the five distinct conformers of propan-1-ol. arxiv.org |

| Gg | A conformer with a gauche orientation of the C-C bond. arxiv.org |

| Gg' | A conformer with a gauche orientation of the C-C bond. arxiv.org |

| Aa | One of the five distinct conformers of propan-1-ol. arxiv.org |

Theoretical Modeling of Radical Scavenging Mechanisms in Phenolic Antioxidants

While propan-1-ol is not a phenolic antioxidant, theoretical modeling provides a detailed understanding of its reactions with free radicals, a process analogous to radical scavenging. rsc.orgnih.gov The reaction of propanol (B110389) with the hydroxyl radical (•OH) is of great significance in both atmospheric and combustion chemistry. rsc.org

Computational studies have extensively modeled the hydrogen abstraction reactions from propan-1-ol by the •OH radical. rsc.orgresearchgate.net These studies use quantum chemical methods to map the potential energy surface of the reaction, identifying transition states and calculating reaction rate constants. researchgate.netacs.org For the reaction between n-propanol and the •OH radical, calculations show a negative temperature dependence at low temperatures. rsc.org The mechanism involves the abstraction of a hydrogen atom from different positions on the propanol molecule (alpha, beta, gamma, and hydroxyl positions), with the primary attack occurring on hydrogen atoms bonded to carbon atoms adjacent to the oxygen atom. rsc.orgnih.gov

Theoretical models, such as the competitive canonical unified statistical (CCUS) model, are used to calculate rate constants and branching ratios over a wide temperature range. rsc.org Factors like quantum tunneling, anharmonicity, and the presence of reaction channels with negative free energy barriers are shown to be crucial in these reactions. rsc.org The branching fractions, which describe the proportion of reaction proceeding through each pathway, can be pressure-dependent at temperatures below approximately 400 K for n-propanol. rsc.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational quantum chemistry is a vital tool for predicting the spectroscopic properties of molecules, which helps in the interpretation of experimental spectra. jocpr.comnih.gov Theoretical calculations can predict vibrational (infrared and Raman) and rotational spectra. arxiv.orgresearchgate.net

For propan-1-ol, DFT calculations have been used to compute theoretical vibrational spectra, which are then compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net These studies have identified vibrational modes corresponding to O-H stretching, which is sensitive to hydrogen bonding, as well as C-H and C-O stretching vibrations. researchgate.netdocbrown.info The broad O-H stretching band observed experimentally between 3200-3500 cm⁻¹ is a characteristic feature indicating hydrogen bonding. docbrown.info

The rotational spectra of the five different conformers of propan-1-ol have also been characterized. arxiv.org A spectroscopic quantum mechanical model with experimental accuracy was derived for the Aa conformer, and transitions for the Ag conformer were unambiguously assigned. arxiv.org This detailed characterization of the rotational signatures of all conformers makes their astronomical detection possible. arxiv.org

Regarding reaction pathways, computational kinetics have been used to model the combustion of propan-1-ol. ucsd.edu These models include unimolecular initiation reactions, such as the breaking of C-C bonds, and metathesis reactions, like hydrogen abstraction by various radicals. ucsd.edu

In Silico Screening for Novel Derivative Design

In silico methods, which encompass computational and structure-based design, are increasingly used in drug discovery and molecular design to screen large databases of compounds and predict their properties. nih.govresearchgate.netijrpas.com Molecular docking is a key technique that predicts how a ligand binds to the active site of a protein, helping to identify potential drug candidates. acs.orgnih.gov

A pertinent example is the design and in silico study of novel eugenyloxy propanol azole derivatives. nih.govresearchgate.net In this research, propanol-containing analogues were designed and evaluated. nih.gov Molecular docking studies were performed on the transient receptor potential vanilloid subtype 1 (TRPV1) to investigate the binding affinity of these new derivatives. nih.govresearchgate.net The results indicated a strong binding affinity, with a specific "tail-up, head-down" conformation. nih.gov

Beyond docking, in silico tools were used to predict the pharmacokinetic profile, drug-likeness, and toxicity of the designed compounds. nih.govresearchgate.net This comprehensive computational screening identified a specific derivative as a potential drug candidate for future research, demonstrating the power of in silico approaches to guide the design of novel molecules based on the propan-ol scaffold. nih.gov This approach of modifying a lead compound, such as propranolol (B1214883) (an analogue of propanol), to alter its binding affinity for specific biological targets is a common strategy in drug design. nih.gov

Mechanistic Insights into Antioxidant Function in Polymeric Systems

Fundamental Mechanisms of Radical Scavenging and Oxidation Inhibition

The primary role of an antioxidant in a polymeric system is to interrupt the degradation cycle initiated by the formation of free radicals. This degradation is a chain reaction process that begins with initiation, propagates through the polymer matrix, and eventually leads to the loss of mechanical and physical properties. The introduction of an antioxidant like gamma-Propanol would serve to intervene in this cascade.

The fundamental mechanism of radical scavenging involves the donation of a hydrogen atom from the antioxidant to a highly reactive free radical (e.g., alkyl or peroxyl radicals) within the polymer. This transfer neutralizes the radical, preventing it from abstracting a hydrogen atom from the polymer backbone and thus halting the propagation of the degradation chain. The resulting antioxidant radical is stabilized, rendering it less reactive and unable to initiate new degradation chains.

Oxidation inhibition is achieved by disrupting the auto-oxidative cycle. During thermal or photo-oxidation, polymers react with oxygen to form hydroperoxides, which are unstable and decompose into new radicals, accelerating degradation. An effective antioxidant will react with these hydroperoxides to form non-radical products, thereby preventing the proliferation of new radical species.

Influence of Molecular Structure and Steric Hindrance on Antioxidant Efficacy

The efficacy of an antioxidant is intrinsically linked to its molecular structure. For a phenolic antioxidant, the presence of bulky alkyl groups ortho to the hydroxyl group, a concept known as steric hindrance, plays a crucial role. researchgate.net This steric hindrance enhances the stability of the antioxidant radical formed after hydrogen donation. By sterically shielding the radical center, these bulky groups prevent the radical from participating in undesired side reactions that could regenerate reactive species.

In the theoretical case of a this compound-based antioxidant, the specific arrangement and nature of substituent groups on the aromatic ring would dictate its effectiveness. For instance, the size and positioning of alkyl groups would influence the ease of hydrogen donation and the stability of the resulting radical. Research on other phenolic antioxidants has shown that increasing the steric bulk at certain positions can enhance antioxidant properties. researchgate.net

| Feature | Influence on Antioxidant Efficacy |

| Bulky Ortho Substituents | Increase the stability of the antioxidant radical, preventing secondary reactions. |

| Electron-Donating Groups | Can increase the rate of hydrogen donation to free radicals. |

| Para Substituents | The nature of the group at the para position can influence the overall electronic properties and reactivity of the phenolic hydroxyl group. |

Synergistic Effects with Co-Stabilizers (e.g., UV Absorbers) in Material Protection

The protection of polymeric materials from degradation often requires a multi-faceted approach, employing a combination of stabilizers that work synergistically. While an antioxidant like this compound would primarily combat thermo-oxidative degradation, polymers are also susceptible to photodegradation initiated by ultraviolet (UV) radiation.

UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless heat, thereby preventing the initial formation of free radicals. nih.gov When used in conjunction with a radical-scavenging antioxidant, a synergistic effect is often observed. mtak.huresearchgate.net The UV absorber reduces the rate of radical initiation, lessening the burden on the antioxidant. In turn, the antioxidant neutralizes any radicals that do form, providing a more comprehensive stabilization package. This combined approach can significantly extend the service life of the polymer beyond what could be achieved by either additive alone. researchgate.net

Stabilization Against Thermo-Oxidative Degradation in Polymers

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen. researchgate.net This process leads to the formation of hydroperoxides, which are key intermediates in the degradation cascade. researchgate.net An antioxidant stabilizes the polymer by interfering with this process in two primary ways:

Primary Antioxidant Action: As described earlier, the antioxidant donates a hydrogen atom to chain-carrying peroxyl radicals, terminating the chain reaction.

Secondary Antioxidant Action: Some antioxidants can also decompose hydroperoxides into non-radical, stable products. This preventative measure is crucial as it eliminates a major source of new radical generation.

The effectiveness of an antioxidant in preventing thermo-oxidative degradation is often evaluated by measuring the Oxidation Induction Time (OIT). A longer OIT indicates a higher level of stabilization. The incorporation of an effective antioxidant would be expected to significantly increase the OIT of the polymer.

| Degradation Stage | Role of Antioxidant |

| Initiation | Can be reduced by synergistic action with UV absorbers. |

| Propagation | Interrupted by hydrogen donation from the antioxidant to peroxyl radicals. |

| Hydroperoxide Formation | Antioxidant can decompose hydroperoxides into non-radical products. |

Kinetic Studies of Antioxidant Consumption and Polymer Lifetime Extension

Kinetic studies are essential for understanding the rate at which an antioxidant is consumed during the stabilization process and for predicting the long-term performance and lifetime of the polymer. The rate of antioxidant consumption is influenced by factors such as temperature, oxygen concentration, and the presence of other additives.

By monitoring the concentration of the active antioxidant over time under accelerated aging conditions, mathematical models can be developed to predict the service life of the polymer under real-world conditions. These studies often involve techniques like stopped-flow spectrophotometry to measure the reaction rates of the antioxidant with specific radical species. nih.gov

The rate constants derived from these kinetic studies provide quantitative data on the antioxidant's scavenging efficiency. For instance, a higher rate constant for the reaction with peroxyl radicals would indicate a more effective primary antioxidant. This data is critical for the rational design of stabilization packages and for ensuring the long-term durability of polymeric materials.

Advanced Analytical Method Development for Industrial and Environmental Applications

Chromatographic Separation Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental for isolating gamma-Propanol from complex matrices, thereby enabling precise quantification and the assessment of its purity.

HPLC is a standard technique for analyzing compounds like substituted phenols, which may be non-volatile or sensitive to thermal degradation. Although specific HPLC methods with detailed quantitative data for this compound (2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol) were not extensively detailed in the search results, HPLC is commonly applied to similar phenolic compounds and antioxidants nih.govcabidigitallibrary.orggoogle.com. For example, HPLC methods are routinely developed for the analysis of tocopherols, which are also phenolic compounds, often utilizing reversed-phase columns and mobile phases composed of solvent mixtures such as methanol, ethanol, acetonitrile, and hexane (B92381) nih.govmdpi.commdpi.com. The chromatographic separation of this compound would likely involve a C18 reversed-phase column, with a mobile phase optimized for its polarity, and detection via UV absorption, as phenolic compounds possess chromophores that absorb UV light nih.govcabidigitallibrary.orgmdpi.com.

Typical HPLC Parameters (General for similar compounds):

Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size) nih.govmdpi.comnih.gov

Mobile Phase: Isocratic or gradient elution using mixtures of acetonitrile, methanol, ethanol, and buffered aqueous solutions nih.govmdpi.commdpi.comnih.gov

Detection: UV detector (wavelengths typically around 210-295 nm for phenolic compounds) nih.govcabidigitallibrary.orgmdpi.com

Flow Rate: 0.5–1.0 mL/min mdpi.commdpi.comnih.gov

Temperature: Room temperature or controlled column temperature (e.g., 30°C) mdpi.commdpi.com

UPLC offers superior resolution, speed, and sensitivity compared to conventional HPLC, attributed to the use of smaller particle-sized stationary phases and higher operating pressures. While direct UPLC methods for this compound were not specifically detailed, UPLC is increasingly adopted for similar analytical tasks. For instance, UPLC has been successfully developed for quantifying neurotransmitters and other complex molecules, demonstrating its efficacy in achieving rapid separations and high sensitivity lodz.plwaters.comdiva-portal.org. The development of a UPLC method for this compound would necessitate optimizing column chemistry, mobile phase composition, and detection parameters to achieve efficient separation and sensitive detection.

General UPLC Application for Analytes:

Column: BEH C18 or similar UPLC columns (e.g., 100 × 2.1 mm, 1.7 μm particle size) lodz.plwaters.com

Mobile Phase: Optimized mixtures of organic solvents and aqueous buffers lodz.plwaters.com

Detection: UV or Mass Spectrometry (MS) lodz.plwaters.com

Flow Rate: Higher flow rates (e.g., 0.3–0.9 mL/min) due to smaller particle sizes lodz.plwaters.com

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Although this compound (2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol) possesses a relatively high molecular weight and boiling point, GC analysis may be feasible, potentially requiring derivatization to enhance volatility or the use of high-temperature GC columns. GC-MS is commonly employed for the analysis of complex mixtures, including those found in environmental samples or plant extracts, for the identification and quantification of various organic compounds scientific.netpoliupg.ac.idresearchgate.netresearchgate.netshimadzu.com. For example, GC-MS has been utilized to analyze propanol (B110389) extracts of safflower, identifying various long-chain hydrocarbons and other compounds poliupg.ac.idresearchgate.net.

Typical GC Parameters (General for volatile organic compounds):

Column: Capillary columns with non-polar or mid-polar stationary phases.

Carrier Gas: Helium or Nitrogen.

Injector Temperature: Typically 250-300°C.

Oven Temperature Program: Gradient elution based on boiling points.

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Mass Spectrometry Detection Coupled with Chromatography for Enhanced Specificity

The coupling of chromatographic techniques with Mass Spectrometry (MS) significantly improves analytical specificity and sensitivity, enabling definitive identification and quantification of analytes, particularly within complex matrices. GC-MS and LC-MS are powerful tools for analyzing compounds like this compound. GC-MS is adept at identifying volatile components in intricate mixtures, while LC-MS is advantageous for less volatile or thermally sensitive compounds. The mass spectra provide characteristic fragmentation patterns that serve as a unique identifier for compound confirmation scientific.netpoliupg.ac.idwaters.comresearchgate.net. For this compound, LC-MS/MS or GC-MS would offer high specificity, which is crucial for its detection in industrial products or environmental samples where interference from other substances is probable.

MS Detection Capabilities:

Ionization Techniques: Electrospray Ionization (ESI) for LC-MS, Electron Ionization (EI) for GC-MS.

Mass Analyzers: Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole for MS/MS.

Specificity: Achieved through precise mass measurement and analysis of fragmentation patterns (MS/MS).

Development of Sample Preparation Protocols for Complex Matrices (e.g., Polymers, Environmental Samples)

Effective sample preparation is critical for the successful analysis of this compound, especially when dealing with complex matrices such as polymers or environmental samples (water, soil). The primary objective is to efficiently extract the analyte while simultaneously removing interfering substances.

For Polymers: Techniques like Soxhlet extraction, sonication-assisted extraction, or supercritical fluid extraction (SFE) using appropriate organic solvents (e.g., hexane, ethyl acetate, isopropanol) would be employed to isolate this compound from the polymer matrix sibran.rugoogle.com. The selection of the solvent would depend on the solubility characteristics of this compound and its compatibility with the polymer.

For Environmental Samples: Depending on the matrix type (water, soil, air), sample preparation may involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-phase microextraction (SPME). SPE, utilizing C18 or other sorbent materials, is a recognized and effective method for concentrating analytes from aqueous samples and removing matrix components mdpi.com. For solid environmental samples, methods such as accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE), followed by SPE cleanup, are commonly utilized researchgate.netepa.gov.

Validation and Quality Control in Analytical Methodologies

Rigorous validation of analytical methods is imperative to ensure the reliability, accuracy, and precision of the results obtained for this compound. Validation parameters, typically adhering to guidelines such as those from the International Council for Harmonisation (ICH), encompass:

Linearity: Establishing a direct proportional relationship between the analyte concentration and the instrument's response across a defined range.

Accuracy: Evaluating the proximity of the measured value to the true value, often determined through recovery studies using spiked samples.

Precision: Assessing the variability of measurements, including repeatability (intra-day) and intermediate precision (inter-day).

Specificity: Confirming the method's ability to accurately measure the analyte in the presence of other components within the sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Robustness: Evaluating the method's resilience to minor, intentional variations in procedural parameters (e.g., mobile phase composition, temperature, flow rate) nih.govnih.govijpsi.orgresearchgate.netnih.govjapsonline.com.

For this compound, method validation would involve spiking experiments with relevant matrices to ascertain recovery rates and evaluating the method's performance against established quality control standards.

Compound List:

this compound (2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol)

1-Propanol

2-Propanol

Hexachlorobenzene (HCB)

Polychlorinated Biphenyls (PCBs)

Tetrachlorobenzenes (TeCBs)

Trichlorobenzenes (TCBs)

Dichlorobenzenes (DCBs)

Monochlorobenzene (MCB)

Benzene

gamma-Oryzanol

Tocopherols (α, β, γ, δ)

Phytosterols

Squalene

Valsartan

Tizanidine

Ondansetron

Telmisartan

Hydrochlorothiazide

gamma-Tocotrienol (γ-T3)

gamma-aminobutyric acid (GABA)

Serotonin

Dopamine

gamma-sitosterol

2,6-di-tert-butyl-4-(chloromethyl)phenol (B3196145)

2,6-Di-tert-butyl-p-cresol (BHT)

2,6-di-tert-butyl-4-ethylphenol (B146436)

2,6-di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol

Environmental Fate and Persistence Studies

Biodegradation Pathways and Rates in Aqueous and Soil Environments

1,3-Propanediol (B51772) is characterized by its ready biodegradability in both aqueous and soil environments. Studies indicate that it can be effectively degraded by microorganisms. For instance, a ready biodegradability study demonstrated that 1,3-propanediol achieved 71% biodegradation within 28 days, with a significant portion (58.5%) biodegraded within the first 7 days regulations.gov. This high rate of biodegradation suggests that 1,3-propanediol is not expected to persist in aquatic or soil ecosystems regulations.gov. Specific microbial pathways involve the fermentation of glycerol (B35011) to 1,3-propanediol by various bacterial strains, such as Clostridium butyricum, which can further degrade 1,3-propanediol into other products nih.govinternationalscholarsjournals.com. Under anaerobic conditions, sulfate-reducing bacteria and fermenting bacteria have also been identified as capable of degrading 1,3-propanediol nih.gov.

Table 8.1.1: Biodegradation of 1,3-Propanediol

| Study Type | Environment | Biodegradation Rate/Percentage | Timeframe | Notes |

| Ready Biodegradability Test | Aqueous/Soil | 71% | 28 days | 58.5% biodegradation within the first 7 days; classified as readily biodegradable regulations.gov |

| Microbial Degradation | Freshwater Sediments | Complete Degradation | 3 days | Observed with specific bacterial strains (e.g., Clostridium butyricum) nih.govinternationalscholarsjournals.com |

| Anaerobic Degradation | Freshwater Sediments | Degradation | Not specified | Mediated by sulfate-reducing and fermenting bacteria nih.gov |

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

1,3-Propanediol is generally considered resistant to abiotic degradation mechanisms such as hydrolysis and direct photodegradation under typical environmental conditions. The compound lacks functional groups that are susceptible to hydrolysis nih.gov. Furthermore, 1,3-propanediol does not possess chromophores that absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight guidechem.com. In the atmosphere, however, vapor-phase 1,3-propanediol can be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 40 hours nih.govguidechem.com.

Environmental Distribution and Partitioning Behavior in Various Compartments

The environmental distribution and partitioning behavior of 1,3-propanediol indicate a low potential for accumulation in different environmental compartments. Its high water solubility and low octanol-water partition coefficient (log Kow = -1.04) suggest that it will primarily remain in the aqueous phase nih.govguidechem.com.

Soil Mobility: An estimated soil adsorption coefficient (Koc) of 1 suggests that 1,3-propanediol has very high mobility in soil, meaning it is unlikely to bind strongly to soil particles and may readily leach through soil profiles guidechem.com.

Volatilization: The estimated Henry's Law constant for 1,3-propanediol is very low (1.7 x 10⁻⁷ atm·m³/mol), indicating that volatilization from water and moist soil surfaces is not expected to be a significant environmental fate process nih.govguidechem.com.

Bioconcentration: With an estimated bioconcentration factor (BCF) of 3, 1,3-propanediol has a low potential for bioconcentration in aquatic organisms nih.govguidechem.com.

Table 8.3.1: Environmental Partitioning of 1,3-Propanediol

| Property | Value | Environmental Significance | Source |

| Log Kow | -1.04 | Indicates low lipophilicity, suggesting low potential for bioaccumulation and partitioning into organic matter nih.govguidechem.com | nih.govguidechem.com |

| Koc (estimated) | 1 | Suggests very high mobility in soil, with low adsorption to soil and sediment guidechem.com | guidechem.com |

| Henry's Law Constant | 1.7 x 10⁻⁷ atm·m³/mol | Indicates very low potential for volatilization from water and moist soil surfaces nih.govguidechem.com | nih.govguidechem.com |

| BCF (estimated) | 3 | Suggests a low potential for bioconcentration in aquatic organisms nih.govguidechem.com | nih.govguidechem.com |

| Water Solubility | Miscible | High solubility in water, indicating it will predominantly remain in the aqueous phase nih.gov | nih.gov |

| Atmospheric Half-life | ~40 hours (reaction with OH radicals) | Degradation in the atmosphere occurs via reaction with hydroxyl radicals nih.govguidechem.com | nih.govguidechem.com |

Formation and Persistence of Environmental Metabolites

While 1,3-propanediol itself is readily biodegradable, specific metabolic pathways in microorganisms can lead to the formation of intermediate compounds. For instance, in the fermentation of glycerol by certain bacteria like Clostridium butyricum, 1,3-propanediol can be an intermediate, which is then further processed internationalscholarsjournals.com. The primary degradation pathways for 1,3-propanediol in the environment lead to its breakdown into simpler, non-toxic molecules, and there is no significant indication of the formation of persistent or harmful environmental metabolites from 1,3-propanediol itself. Studies on related compounds like 2-methyl 1,3-propanediol suggest it is inherently biodegradable and does not pose a significant hazard potential nih.gov.

Strategies for Minimizing Environmental Release and Promoting Sustainable Use

The production and use of 1,3-propanediol are increasingly focused on sustainability, particularly through bio-based manufacturing processes covationbiopdo.comactivon-global.com. Strategies for minimizing environmental release and promoting sustainable use include:

Closed-Loop Systems: Employing closed manufacturing processes with effective engineering controls and personal protective equipment (PPE) minimizes worker exposure and reduces the potential for release into the environment dupont.co.uk.

Waste Stream Management: Glycerol, a byproduct of biodiesel production, is a primary feedstock for bio-based 1,3-propanediol, thus valorizing a waste stream and contributing to a circular economy mdpi.comresearchgate.netchemmethod.com.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number |

| gamma-Propanol | 1,3-Propanediol | 504-63-2 |

| 1,3-Propanediol | propane-1,3-diol | 504-63-2 |

Future Research Directions and Emerging Applications in Materials Science

Design and Synthesis of Next-Generation Multi-Functional Additives

Future research will likely focus on designing and synthesizing novel derivatives of gamma-propanol that exhibit multi-functional properties. This could involve creating molecules that act simultaneously as stabilizers, plasticizers, crosslinking agents, or compatibilizers within polymer matrices. For instance, research could explore the synthesis of this compound-based compounds with tailored side chains or functional groups to improve their compatibility with specific polymers, thereby enhancing properties like thermal stability, UV resistance, or mechanical strength. The development of such additives aims to reduce the number of individual additives required in a formulation, leading to more efficient and potentially more sustainable material systems.

Exploration of Novel Polymer Systems for Enhanced Stabilization

The inherent properties of this compound derivatives, such as their polarity and potential for hydrogen bonding, make them candidates for enhancing the stabilization of novel polymer systems. Research could investigate their incorporation into advanced polymer architectures, including biodegradable polymers, high-performance engineering plastics, or polymer nanocomposites. For example, this compound-based compounds could be explored as reactive diluents or co-monomers in the synthesis of new polymers, imparting intrinsic stabilization properties. Studies might focus on how these additives influence polymer chain mobility, glass transition temperatures, and resistance to degradation mechanisms like oxidation or photodegradation, particularly in demanding applications such as aerospace or electronics.

Advanced In-Situ Characterization Techniques for Monitoring Degradation

To understand the long-term performance and degradation pathways of materials incorporating this compound derivatives, advanced in-situ characterization techniques are crucial. Research efforts could employ techniques like in-situ FTIR, Raman spectroscopy, or X-ray photoelectron spectroscopy (XPS) to monitor chemical changes and degradation products in real-time during material aging under various stress conditions (e.g., thermal, mechanical, or environmental). For example, studies could track the chemical transformations of this compound-based additives within a polymer matrix when exposed to gamma irradiation, as seen in studies on other polymer additives mdpi.comresearchgate.netnih.gov. This would provide critical data for optimizing additive design and predicting material lifespan.

Predictive Modeling for Long-Term Material Performance and Durability

The development of robust predictive models is essential for forecasting the long-term performance and durability of materials containing this compound-based additives. This involves integrating experimental data obtained from accelerated aging studies and in-situ monitoring with computational approaches. Machine learning algorithms and finite element analysis could be employed to simulate material behavior under various service conditions, predicting factors such as mechanical property retention, degradation rates, and service life. Such models would enable material designers to virtually screen and optimize additive formulations before extensive experimental testing, accelerating the development cycle for new materials.

Development of Circular Economy Approaches for Polymer Additives

Future research must also consider the end-of-life scenarios for polymer additives, including those based on this compound. This involves developing circular economy approaches, such as designing additives that are biodegradable, recyclable, or derived from renewable feedstocks. Research could explore the chemical modification of this compound to create bio-based alternatives or investigate methods for recovering and reusing these additives from waste polymers. Understanding the emission kinetics of additives from polymers into the environment is also critical, as highlighted by studies on organophosphate esters nih.gov, and future work could focus on developing this compound derivatives with minimal leaching potential or designing polymer recycling processes that effectively manage or recover these additives.

Q & A

Q. Advanced Research Focus

Hypothesis-Driven Design : Test how this compound’s dielectric constant (ε = 20.1) affects reaction kinetics in SN2 mechanisms.

Variables : Vary solvent polarity (e.g., water vs. toluene) and measure rate constants (k) via UV-Vis spectroscopy.

Control Experiments : Include inert solvents (e.g., hexane) to isolate solvent effects.

Data Modeling : Use Eyring-Polanyi equations to correlate solvent parameters with activation energy (ΔG‡) .

What strategies address conflicting bioactivity results for this compound in microbial inhibition assays?

Advanced Research Focus

Contradictions may stem from strain variability or assay conditions. Mitigation steps:

Standardize Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.

Negative Controls : Include solvent-only and untreated cell samples.

Meta-Analysis : Aggregate data from multiple studies (e.g., PRISMA framework) to identify outliers .

Mechanistic Studies : Combine omics (transcriptomics) with phenotypic assays to distinguish direct vs. indirect effects .

How can computational methods validate this compound’s molecular interactions in solvent environments?

Q. Advanced Research Focus

Molecular Dynamics (MD) Simulations : Simulate solvation shells using GROMACS with OPLS-AA force fields.

Free Energy Calculations : Compute ΔG_solvation via thermodynamic integration.

Docking Studies : Predict binding affinities with enzymes (e.g., alcohol dehydrogenase) using AutoDock Vina.

Validation : Cross-check with experimental solubility data (e.g., logP = 0.25) .

What are best practices for incorporating this compound into green chemistry workflows?

Q. Basic Research Focus

Solvent Selection : Prioritize biodegradable solvents (e.g., water) in synthesis.

Atom Economy : Optimize stoichiometry to minimize waste (e.g., 85% atom economy for catalytic routes).

Lifecycle Analysis (LCA) : Quantify environmental impact using software like SimaPro .

How should researchers navigate gaps in this compound’s thermodynamic property databases?

Q. Advanced Research Focus

Experimental Fill-In : Measure vapor pressure (e.g., Antoine equation parameters) via static method apparatus.

Predictive Modeling : Use group contribution methods (e.g., UNIFAC) to estimate missing data.

Collaborative Sharing : Publish datasets in open repositories (e.g., NIST Chemistry WebBook) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.